3-Acetyl-6-methoxy-2H-chromen-2-one
Overview
Description
3-Acetyl-6-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial purposes.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It has been used in the formation of heterylthioacetylcoumarins or coumarinylthiazoles , indicating that it may interact with other compounds to form new structures.
Result of Action
It has been used in the synthesis of new compounds , suggesting that it may have a role in chemical reactions.
Action Environment
It is worth noting that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-methoxy-2H-chromen-2-one typically involves the reaction of 6-methoxy-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the production of dyes and as a fluorescent probe in analytical chemistry.
Comparison with Similar Compounds
3-Acetyl-6-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
3-Bromoacetyl-6-methoxy-2H-chromen-2-one: Similar structure but with a bromine atom, leading to different reactivity and applications.
6-Methoxy-2H-chromen-2-one: Lacks the acetyl group, resulting in different biological activities.
3-Acetyl-2H-chromen-2-one: Lacks the methoxy group, affecting its chemical properties and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
3-acetyl-6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-6-8-5-9(15-2)3-4-11(8)16-12(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVQBJDAXLIBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337237 | |
Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-80-7 | |
Record name | 3-Acetyl-6-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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